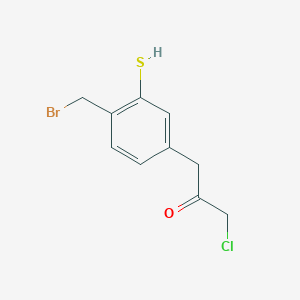

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

Description

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is a brominated aromatic ketone with a thiol (-SH) functional group at the 3-position of the phenyl ring and a bromomethyl (-CH2Br) substituent at the 4-position. The propan-2-one backbone is substituted with a chlorine atom at the 3-position. This compound’s structure combines electrophilic (bromomethyl, chloro) and nucleophilic (mercapto) groups, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions or further functionalization.

Key structural features:

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H10BrClOS/c11-5-8-2-1-7(4-10(8)14)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |

InChI Key |

HEWAEBFRQOVDRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)S)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Mercaptophenyl derivative : A phenyl ring substituted with a mercapto group (-SH) positioned for selective bromomethylation.

- Bromomethylating agent : Typically bromomethane (CH3Br) or formaldehyde with hydrobromic acid under acidic conditions.

- Chloropropanone derivative : 3-chloropropan-2-one or related halogenated ketones.

Bromomethylation Procedure

- Reaction conditions : The mercaptophenyl compound is reacted with bromomethane in the presence of a base (e.g., potassium carbonate or sodium hydride) to facilitate nucleophilic substitution at the benzylic position adjacent to the aromatic ring.

- Mechanism : The aromatic ring bearing the mercapto group activates the benzylic position for electrophilic substitution, allowing the introduction of the bromomethyl group selectively at the 4-position relative to the mercapto group.

- Optimization parameters : Temperature control (typically 0–25 °C), solvent choice (polar aprotic solvents like dimethylformamide or acetonitrile), and reaction time are critical to maximize yield and minimize side reactions such as over-bromination or polymerization.

Coupling with Chloropropanone

- Nucleophilic substitution : The bromomethylated mercaptophenyl intermediate undergoes nucleophilic substitution with chloropropanone derivatives under mild basic or neutral conditions.

- Reaction conditions : Solvent selection (e.g., tetrahydrofuran or dichloromethane), temperature (room temperature to reflux), and inert atmosphere (nitrogen or argon) are employed to prevent oxidation of the mercapto group.

- Alternative methods : Direct coupling via base-promoted alkylation or via transition metal-catalyzed cross-coupling reactions has been reported for related compounds, enhancing regioselectivity and yield.

Representative Synthesis Protocol (Adapted)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Mercaptophenyl compound + bromomethane + K2CO3, DMF, 0–25 °C, 12 h | Bromomethylation at the 4-position of mercaptophenyl ring | Formation of 4-(bromomethyl)-3-mercaptophenyl intermediate |

| 2 | Intermediate + 3-chloropropan-2-one, THF, reflux, inert atmosphere | Nucleophilic substitution to attach chloropropanone moiety | Formation of 1-(4-(bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one |

Analytical Characterization and Optimization

- Spectroscopic methods : Nuclear magnetic resonance (NMR) spectroscopy (both $$^{1}H$$ and $$^{13}C$$) and infrared (IR) spectroscopy confirm the presence of bromomethyl, mercapto, and chloropropanone functional groups.

- Chromatographic purification : Column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures) ensures high purity.

- Yield optimization : Reaction parameters such as reagent stoichiometry, temperature, and solvent polarity are systematically varied to maximize yield, typically achieving 60–85% overall yield.

- Structural confirmation : X-ray crystallography can be employed to determine the exact molecular geometry and confirm substitution patterns.

Summary of Key Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Bromomethylation agent | Bromomethane or formaldehyde/HBr |

| Base | Potassium carbonate, sodium hydride |

| Solvent | Dimethylformamide, acetonitrile, tetrahydrofuran |

| Temperature range | 0–25 °C for bromomethylation; room temperature to reflux for coupling |

| Reaction time | 12–24 hours |

| Atmosphere | Inert (nitrogen or argon) to prevent oxidation |

| Purification | Silica gel chromatography |

| Characterization techniques | NMR, IR, mass spectrometry, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function. The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one with structurally related brominated aromatic ketones and propanone derivatives:

Key Findings:

Substituent Effects on Reactivity: The mercapto group (-SH) in the target compound distinguishes it from analogues with -OCF3 or -SCF3. The -SH group is nucleophilic, enabling thiol-ene click chemistry or metal coordination, whereas -OCF3/-SCF3 are electron-withdrawing, stabilizing the aryl ring against electrophilic attack . Bromomethyl vs. Amino/Cyano: Bromomethyl facilitates alkylation or cross-coupling (e.g., Suzuki), while amino/cyano groups (CAS 1804220-65-2) are suited for condensation or cyclization .

Backbone Variations: The chloropropanone backbone (target compound) contrasts with α-brominated enones (). The latter’s conjugated double bond increases electrophilicity at C-2, making it reactive in cycloadditions, whereas the propanone structure favors nucleophilic substitution at C-3 .

Biological Relevance: While the target compound’s biological activity is unspecified, analogues like TC-1698 () demonstrate that bromomethyl/chloro motifs can enhance receptor binding (e.g., α4β2 nicotinic receptors with Ki <1 nM).

Biological Activity

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C10H10BrClOS, with a molecular weight of 293.61 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins, potentially altering their function. This reactivity suggests implications for enzyme inhibition and modification, which can be crucial in drug design.

- Redox Activity : The mercapto group may participate in redox reactions, influencing cellular redox states and signaling pathways. This property is particularly relevant in studies related to oxidative stress and cancer biology.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing mercapto groups have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The ability to form covalent bonds with enzymes can lead to the inhibition of specific biochemical pathways, making this compound a candidate for further exploration in enzyme-targeted therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Antitumor Studies : A series of compounds similar in structure were evaluated for their anticancer properties against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. These studies utilized MTT assays to assess cell viability and found that certain derivatives exhibited significant antiproliferative activity .

- Molecular Docking Studies : Research involving molecular docking simulations has been performed to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies help elucidate the potential mechanisms through which this compound may exert its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Bromomethylphenyl)-3-chloropropan-2-one | C10H10BrClO | Lacks mercapto group |

| 1-(4-Methyl-3-mercaptophenyl)-3-chloropropan-2-one | C10H11ClOS | Contains methyl instead of bromomethyl |

| 1-(4-(Bromomethyl)-3-nitrophenyl)-3-chloropropan-2-one | C10H10BrClN | Contains nitro instead of mercapto group |

The dual functionality of both bromomethyl and mercapto groups in this compound provides distinct reactivity patterns that allow for diverse chemical modifications and interactions not present in similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : Bromination of a precursor chalcone derivative followed by thiol-group introduction. For example, bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one using bromine in chloroform, followed by dehydrohalogenation with triethylamine (analogous to ).

- Optimization :

- Temperature Control : Maintain 0–5°C during bromine addition to minimize side reactions.

- Solvent Choice : Chloroform or dichloromethane for bromine solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/ethanol mixtures ().

- Yield Data : Typical yields range from 60–75% after optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : H NMR (CDCl₃) for bromomethyl (–CH₂Br, δ ~4.5 ppm) and mercapto (–SH, δ ~1.5 ppm with exchange broadening). C NMR confirms the carbonyl (C=O, δ ~200 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ matching C₁₀H₁₀BrClOS (calc. 307.92).

- Chromatography : HPLC (C18 column, acetonitrile/water) with >95% purity threshold.

- Elemental Analysis : Match calculated C, H, Br, Cl, S percentages within ±0.3% .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent bromine loss or thiol oxidation.

- Thiol Group Protection : Add 1% (v/v) triethylamine to solutions to stabilize –SH against disulfide formation.

- Decomposition Signs : Yellowing (indicative of bromine release) or precipitate formation (disulfides). Monitor via TLC .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer:

-

Crystallographic Analysis : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). SHELXL-2018/3 () refines parameters like bond lengths (C–Br: ~1.93 Å, C–S: ~1.82 Å) and torsion angles.

-

Key Observations :

-

Data Table :

Parameter Value Space Group P2₁/c C–Br Bond Length 1.93 Å C=O Bond Length 1.21 Å R-factor <0.05

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Competing Pathways :

- Bromomethyl Site : SN2 displacement (e.g., by amines or thiols) due to primary alkyl bromide.

- Chloropropanone Site : Electrophilic carbonyl attracts nucleophiles (e.g., Grignard reagents).

- Kinetic Studies : Monitor via F NMR (if fluorinated nucleophiles) or LC-MS.

Q. How can computational modeling (e.g., DFT) predict electronic properties and guide synthetic modifications?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : B3LYP/6-31G(d) for ground-state structure.

- Frontier Orbitals : HOMO localized on mercaptophenyl (–SH), LUMO on chloropropanone (C=O), indicating charge-transfer potential.

- Reactivity Descriptors : Fukui indices identify bromomethyl as most electrophilic (f⁺ = 0.12).

- Validation : Compare computed IR spectra (C=O stretch: 1715 cm⁻¹) with experimental FT-IR .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Q. How is this compound applied in synthesizing bioactive molecules or metal complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.